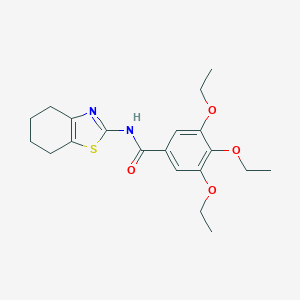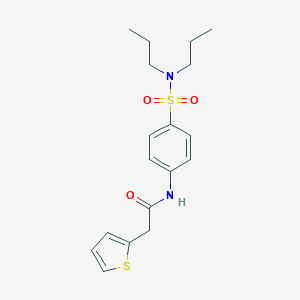![molecular formula C24H28N2O2 B216300 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GYKI-52466, is a synthetic compound that belongs to the class of non-competitive AMPA receptor antagonists. This compound has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions.
作用机制
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a non-competitive antagonist of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and blocks the flow of ions through the receptor channel. This leads to a reduction in the excitatory postsynaptic currents (EPSCs) and a decrease in the synaptic transmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several biochemical and physiological effects. It reduces the excitability of neurons, decreases the frequency and amplitude of EPSCs, and suppresses the induction of LTP. 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one also reduces the severity of seizures in animal models of epilepsy and protects against neuronal damage in animal models of stroke.
实验室实验的优点和局限性
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages as a research tool. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has some limitations as well. It has a relatively short half-life and requires frequent administration to maintain its effects. Additionally, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is the use of 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as a therapeutic agent for neurological disorders such as epilepsy and stroke. Finally, future research may focus on the development of new techniques to deliver 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to specific regions of the brain, which may increase its effectiveness as a research tool and a therapeutic agent.
In conclusion, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of AMPA receptors and their role in various physiological and pathological conditions. This compound has several advantages as a research tool, but also has some limitations that need to be considered. Future research may focus on the development of more selective and potent AMPA receptor antagonists, the use of 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as a therapeutic agent, and the development of new techniques to deliver 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one to specific regions of the brain.
合成方法
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with 2,3-dimethylphenylacetonitrile in the presence of sodium methoxide to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with ethyl chloroformate to form the final product.
科学研究应用
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. This compound has been shown to block the activity of AMPA receptors, which are important for synaptic plasticity and learning and memory. 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been used to study the mechanisms of AMPA receptor-mediated synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD). Additionally, 10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
产品名称 |
10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
分子式 |
C24H28N2O2 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
5-ethyl-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H28N2O2/c1-5-26-20-9-7-6-8-18(20)25-19-14-24(2,3)15-21(27)22(19)23(26)16-10-12-17(28-4)13-11-16/h6-13,23,25H,5,14-15H2,1-4H3 |
InChI 键 |
GOUCABWGZLQPBR-UHFFFAOYSA-N |
SMILES |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
规范 SMILES |
CCN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)
